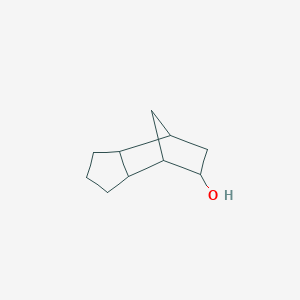

Octahydro-4,7-methano-1H-inden-5-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

tricyclo[5.2.1.02,6]decan-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c11-10-5-6-4-9(10)8-3-1-2-7(6)8/h6-11H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKZJBAXKHJIQDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C1)C3CC2CC3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10864392 | |

| Record name | 4,7-Methano-1H-inden-5-ol, octahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10864392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13380-89-7 | |

| Record name | Octahydro-4,7-methano-1H-inden-5-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13380-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7-Methano-1H-inden-5-ol, octahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013380897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4, hexahydro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22466 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,7-Methano-1H-inden-5-ol, octahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,7-Methano-1H-inden-5-ol, octahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10864392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octahydro-4,7-methano-1H-inden-5-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.127 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structural Elucidation of Octahydro-4,7-methano-1H-inden-5-ol

Audience: Researchers, scientists, and drug development professionals.

Abstract

Octahydro-4,7-methano-1H-inden-5-ol (CAS No: 13380-89-7), a saturated bicyclic alcohol with the molecular formula C₁₀H₁₆O, is a significant synthetic intermediate in various chemical industries, notably in the synthesis of fragrances and specialized polymers.[1][2][3] Its complex tricyclic structure, also systematically named tricyclo[5.2.1.0²˒⁶]decan-8-ol, presents considerable stereochemical complexity, necessitating a multi-faceted analytical approach for unambiguous structural elucidation and characterization.[1][4] This technical guide provides a comprehensive overview of the methodologies and data integral to the structural determination of this compound, including detailed spectroscopic analyses, experimental protocols, and logical workflows.

Introduction and Molecular Overview

This compound is a polycyclic alcohol with a molecular weight of 152.23 g/mol .[4] Its rigid carbon skeleton is derived from dicyclopentadiene. The presence of a hydroxyl group makes it a versatile precursor for synthesizing other chemical entities, such as cyclopentanonorcamphor, and for modifying polymers like polymethyl methacrylate (PMMA) to enhance their glass transition temperature.[1][2][3]

The primary challenge in its analysis lies in its stereochemical diversity. The molecule contains multiple chiral centers, leading to various isomers whose separation and characterization require advanced analytical techniques.[1] This guide focuses on the fundamental spectroscopic methods used to confirm its molecular architecture.

Spectroscopic Data for Structural Confirmation

The elucidation of this compound's structure relies on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is pivotal for determining the carbon-hydrogen framework of the molecule. While detailed public spectra with full peak assignments are limited, data for closely related derivatives provide insight into the expected spectral characteristics.[5][6]

Table 1: Predicted NMR Spectroscopic Data

| Technique | Expected Chemical Shifts (ppm) & Characteristics | Interpretation |

|---|---|---|

| ¹H NMR | Multiplets in the range of 0.8 - 2.5 ppm. A distinct signal for the proton on the carbon bearing the hydroxyl group (CH-OH). A signal for the hydroxyl proton (-OH), which is typically broad and its position is solvent-dependent. | The complex multiplets in the aliphatic region correspond to the numerous non-equivalent protons of the fused ring system. The position and splitting pattern of the CH-OH proton are diagnostic for the alcohol's stereochemistry (endo/exo). |

| ¹³C NMR | Multiple signals in the aliphatic region (approx. 20-50 ppm). A key signal for the carbon attached to the hydroxyl group (C-OH) expected in the range of 60-80 ppm. | The number of distinct signals indicates the symmetry of the specific isomer. The chemical shift of the C-OH carbon confirms the presence of the alcohol functionality.[4] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, which aids in confirming the molecular formula and structural motifs.

Table 2: Mass Spectrometry Data

| Technique | Parameter | Value/Observation | Source |

|---|---|---|---|

| GC-MS | Molecular Ion (M⁺) | m/z 152 | Calculated from Formula C₁₀H₁₆O[4] |

| Key Fragments | Expected fragments corresponding to the loss of water (M-18), and various hydrocarbon fragments from the ring system. | General fragmentation patterns of cyclic alcohols |

| | Molecular Weight | 152.23 g/mol | PubChem[4] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The most prominent feature for this compound is the hydroxyl group.

Table 3: Infrared (IR) Spectroscopy Data

| Technique | Vibrational Mode | Frequency (cm⁻¹) | Interpretation |

|---|---|---|---|

| FTIR | O-H Stretch (Alcohol) | Strong, broad absorption band around 3200-3600 cm⁻¹ | Confirms the presence of the hydroxyl group. |

| C-H Stretch (Aliphatic) | Multiple sharp peaks in the 2850-3000 cm⁻¹ region | Indicates the saturated hydrocarbon backbone. |

| | C-O Stretch (Alcohol) | Absorption in the 1000-1260 cm⁻¹ region | Corresponds to the carbon-oxygen single bond of the alcohol. |

Note: The FTIR data is typically acquired using a thin film cast from a solvent like chloroform (CHCl₃).[4]

Experimental Protocols

Detailed and standardized protocols are crucial for obtaining reproducible and high-quality data for structural elucidation.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

-

Data Acquisition:

-

Acquire ¹H NMR spectra on a 400 MHz or higher field spectrometer.

-

Acquire ¹³C NMR spectra using a proton-decoupled pulse sequence.

-

For detailed structural assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are recommended.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.

-

GC Conditions:

-

Column: Use a nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Injector: Set to a temperature of 250°C with an appropriate split ratio (e.g., 50:1).

-

Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: 230°C.

-

Fourier-Transform Infrared (FTIR) Spectroscopy Protocol

-

Sample Preparation (Thin Film): Dissolve a small amount of the sample in a volatile solvent (e.g., chloroform).[4] Cast a drop of the solution onto a KBr or NaCl salt plate and allow the solvent to evaporate, leaving a thin film of the analyte.

-

Data Acquisition:

-

Place the salt plate in the spectrometer's sample holder.

-

Collect a background spectrum of the clean salt plate.

-

Collect the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is reported in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mandatory Visualizations

Logical Workflow for Structural Elucidation

The following diagram illustrates the systematic process for the structural elucidation of this compound.

Synthetic Pathway Overview

This compound is a key intermediate. A common synthetic route involves the reduction of the corresponding ketone. It also serves as a starting material for creating derivatives like aldehydes used in fragrances.[5][6]

Conclusion

The structural elucidation of this compound is accomplished through a synergistic application of modern spectroscopic techniques. IR spectroscopy confirms the critical hydroxyl functionality, mass spectrometry verifies the molecular weight and formula, and detailed 1D and 2D NMR experiments are indispensable for mapping the complex, saturated tricyclic framework and resolving its stereochemistry. The protocols and data presented herein provide a foundational guide for researchers and professionals engaged in the synthesis, analysis, and application of this versatile chemical intermediate.

References

- 1. This compound | 13380-89-7 | Benchchem [benchchem.com]

- 2. This compound CAS 13380-89-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. This compound | 13380-89-7 [chemicalbook.com]

- 4. This compound | C10H16O | CID 95606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US8633144B2 - Octahydro-1H-4,7-methano-indene-5-aldehydes and their use in perfume compositions - Google Patents [patents.google.com]

- 6. US20130109761A1 - Octahydro-1h-4,7-methano-indene-5-aldehydes and their use in perfume compositions - Google Patents [patents.google.com]

Unraveling AR-A014418: A Selective Glycogen Synthase Kinase-3 Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction:

AR-A014418, despite a noted discrepancy in its association with CAS number 13380-89-7 in some databases, is a potent and selective, ATP-competitive inhibitor of Glycogen Synthase Kinase-3 (GSK-3). This serine/threonine kinase is a key regulator in a multitude of cellular processes, and its dysregulation has been implicated in the pathophysiology of various diseases, including neurodegenerative disorders, metabolic diseases, and cancer. This technical guide provides a comprehensive overview of the characterization of AR-A014418, summarizing its biological activity, mechanism of action, and relevant experimental protocols to facilitate further research and drug development efforts.

Core Data Summary

Physicochemical and Biological Properties

| Property | Value | Reference |

| Chemical Name | N-(4-methoxybenzyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea | [1] |

| Molecular Formula | C12H11N5O4S | [1] |

| Molecular Weight | 321.31 g/mol | [1] |

| GSK-3β IC50 | 104 ± 27 nM | [1] |

| GSK-3β Ki | 38 nM | [1][2] |

| Mechanism of Inhibition | ATP-competitive | [1][2][3] |

| Selectivity | Does not significantly inhibit cdk2, cdk5, or 26 other kinases (IC50 > 100 µM) | [1] |

In Vitro and In Vivo Activity

| Activity | Model System | Key Findings | Reference |

| Tau Phosphorylation Inhibition | 3T3 fibroblasts expressing human four-repeat tau | Inhibits phosphorylation at Ser-396 with an IC50 of 2.7 µM. | [2][4] |

| Neuroprotection | Cultured N2A cells | Protects against cell death induced by blocking the PI3K/PKB pathway. | [1][4] |

| Neuroprotection | Hippocampal slices | Inhibits neurodegeneration mediated by beta-amyloid peptide. | [1][2] |

| Antidepressant-like Effects | Rat forced swim test | Reduces immobility time. | [5] |

| Neuroblastoma Growth Suppression | NGP and SH-SY5Y cells | Reduces neuroendocrine markers and suppresses cell growth. | [4][6] |

| Pancreatic Cancer Cell Growth Inhibition | Pancreatic cancer cell lines | Inhibits growth and induces apoptosis. | [7] |

Mechanism of Action and Signaling Pathways

AR-A014418 exerts its biological effects through the selective inhibition of GSK-3. As an ATP-competitive inhibitor, it binds to the ATP-binding pocket of GSK-3, preventing the phosphorylation of its downstream substrates. This action modulates several critical signaling pathways.

One of the most well-characterized pathways influenced by AR-A014418 is the Wnt/β-catenin signaling pathway. In the absence of a Wnt signal, GSK-3 phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation. By inhibiting GSK-3, AR-A014418 prevents β-catenin phosphorylation, leading to its accumulation in the cytoplasm and subsequent translocation to the nucleus, where it activates the transcription of target genes involved in cell proliferation and differentiation.

Furthermore, GSK-3 is a key downstream effector of the PI3K/Akt signaling pathway, which is crucial for cell survival. Akt can phosphorylate and inactivate GSK-3. By directly inhibiting GSK-3, AR-A014418 can mimic the downstream effects of Akt activation, promoting cell survival, as demonstrated by its protective effects in N2A cells.[1]

The role of AR-A014418 in cancer involves its modulation of pathways like the NOTCH signaling pathway in pancreatic cancer, where GSK-3 inhibition leads to decreased activity of NOTCH pathway components.[7] In neuroblastoma, AR-A014418 treatment leads to a reduction in neuroendocrine markers and suppression of cell growth.[6]

AR-A014418 ATP-competitive inhibition of GSK-3.

AR-A014418 promotes cell survival by inhibiting GSK-3.

Experimental Protocols

GSK-3 Inhibition Assay (Cell-Free)

This protocol is adapted from the methodology described in studies characterizing AR-A014418.[2]

Objective: To determine the in vitro inhibitory activity of AR-A014418 against GSK-3.

Materials:

-

Recombinant human GSK-3 (equal mix of α and β isoforms)

-

Biotinylated peptide substrate (e.g., biotin-AAEELDSRAGS(PO3H2)PQL)

-

AR-A014418

-

Assay Buffer: 12 mM MOPS, pH 7.0, 0.3 mM EDTA, 0.01% β-mercaptoethanol, 0.004% Brij 35, 0.5% glycerol

-

Bovine Serum Albumin (BSA)

-

ATP

-

Clear-bottomed microtiter plates

-

Plate reader for detection

Procedure:

-

Prepare serial dilutions of AR-A014418 in DMSO.

-

In a clear-bottomed microtiter plate, add the assay buffer.

-

Add the recombinant human GSK-3 to a final concentration of 6 milliunits/25 µL.

-

Add the biotinylated peptide substrate to a final concentration of 2 µM.

-

Add BSA to a final concentration of 0.5 µg/25 µL.

-

Add the diluted AR-A014418 to the wells (typically in duplicate for each concentration).

-

Pre-incubate the mixture for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding ATP at a concentration close to its Km.

-

Incubate the plate for a specified time (e.g., 30-60 minutes) at 30°C.

-

Stop the reaction and detect the amount of phosphorylated substrate using a suitable method (e.g., ELISA-based detection with a phospho-specific antibody or a fluorescence-based assay).

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Tau Phosphorylation Assay

This protocol is based on the methodology used to assess the effect of AR-A014418 on tau phosphorylation in a cellular context.[2][4]

Objective: To determine the effect of AR-A014418 on the phosphorylation of tau at a specific GSK-3 site in cells.

Materials:

-

3T3 fibroblasts stably expressing human four-repeat tau protein

-

Cell culture medium and supplements

-

AR-A014418

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-tau (Ser-396) and anti-total tau

-

Secondary antibody conjugated to a detectable marker (e.g., HRP)

-

Western blotting equipment and reagents

-

Protein quantification assay (e.g., BCA assay)

Procedure:

-

Seed the 3T3-tau cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of AR-A014418 for a specified period (e.g., 24 hours).

-

Wash the cells with ice-cold PBS and lyse them using the lysis buffer.

-

Quantify the protein concentration in the lysates.

-

Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with the primary antibody against phospho-tau (Ser-396) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate secondary antibody.

-

Detect the signal using a chemiluminescence substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total tau to normalize for protein loading.

-

Quantify the band intensities and calculate the IC50 for the inhibition of tau phosphorylation.

Workflow for assessing AR-A014418's effect on tau phosphorylation.

Conclusion

AR-A014418 is a valuable research tool for investigating the multifaceted roles of GSK-3 in health and disease. Its high selectivity and cell permeability make it a suitable probe for dissecting GSK-3-mediated signaling pathways in various cellular and in vivo models. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of GSK-3 inhibition with AR-A014418 and to design novel therapeutic strategies targeting this critical kinase. While the association with CAS number 13380-89-7 appears to be erroneous in some databases, the extensive characterization of AR-A014418 as a potent and selective GSK-3 inhibitor is well-established in the scientific literature.

References

- 1. Structural insights and biological effects of glycogen synthase kinase 3-specific inhibitor AR-A014418 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. apexbt.com [apexbt.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. academic.oup.com [academic.oup.com]

- 6. tandfonline.com [tandfonline.com]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to Octahydro-4,7-methano-1H-inden-5-ol

An Overview for Researchers, Scientists, and Drug Development Professionals

Introduction

Octahydro-4,7-methano-1H-inden-5-ol, also known by its systematic IUPAC name tricyclo[5.2.1.02,6]decan-8-ol, is a saturated polycyclic alcohol.[1] Its rigid, three-dimensional structure, derived from the dicyclopentadiene backbone, has made it a subject of interest in various chemical fields. This guide provides a comprehensive overview of the discovery, history, synthesis, and chemical properties of this compound, with a focus on its stereoisomers and the experimental protocols for its preparation and characterization.

Discovery and History

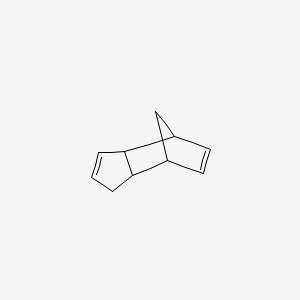

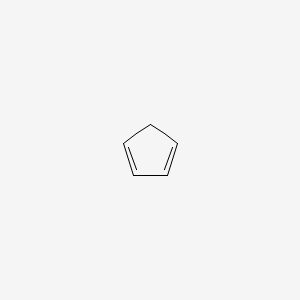

The precise first synthesis of this compound is not definitively documented in readily available literature. However, its history is intrinsically linked to the development of Diels-Alder chemistry and the exploration of polycyclic compounds in the mid-20th century. The foundational Diels-Alder reaction, discovered by Otto Diels and Kurt Alder in 1928, provided the essential synthetic tool for constructing the tricyclo[5.2.1.02,6]decane skeleton.[2] The starting material, dicyclopentadiene, is readily formed from the dimerization of cyclopentadiene.[2][3]

Systematic studies of such polycyclic frameworks gained momentum in the following decades. The compound was formally cataloged in chemical databases with the CAS Registry Number 13380-89-7.[4] Initial research focused on the fundamental structural and stereochemical properties of this bicyclic system.[4] More recent interest, particularly from the early 2010s, has been driven by its application as a key intermediate in the fragrance industry for the synthesis of novel scent molecules.[4][5]

Chemical Synthesis

The synthesis of this compound is a multi-step process that begins with the readily available dicyclopentadiene. The overall synthetic strategy involves the formation of the unsaturated precursor, 4,7-methano-1H-inden-5-ol, followed by catalytic hydrogenation. The synthesis can be tailored to yield specific stereoisomers, primarily the endo and exo forms, which arise from the stereochemistry of the initial Diels-Alder reaction and subsequent reduction steps.

The general synthetic pathway can be visualized as follows:

Caption: General synthetic workflow for this compound.

Stereochemistry: Endo and Exo Isomers

The tricyclo[5.2.1.02,6]decane framework can exist as two diastereomers: endo and exo. This isomerism arises from the relative orientation of the two five-membered rings. The hydroxyl group at the C5 (or C8 in tricycloalkane nomenclature) position can also be in either an endo or exo orientation relative to the bicyclic system. The stereochemical outcome of the synthesis is largely determined by the conditions of the Diels-Alder reaction and the subsequent reduction or hydrogenation step. Reagents typically approach the less sterically hindered exo face, often leading to a predominance of the exo product.[6]

Quantitative Data

The following tables summarize the key quantitative data for this compound and its immediate precursor. Data for individual endo and exo isomers are provided where available.

Table 1: Physical Properties

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| This compound (Isomer Mixture) | 13380-89-7 | C₁₀H₁₆O | 152.23 | 120-121 | 255 |

| Octahydro-4,7-methano-inden-5-one | 13380-94-4 | C₁₀H₁₄O | 150.22 | - | 132 @ 30 mmHg |

Table 2: Spectroscopic Data

| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR | Mass Spectrometry (m/z) |

| This compound (Isomer Mixture) | Spectral data available, but specific shifts for isomers are not detailed in the provided search results. | Source of sample from Maybridge Chemical Company Ltd. | 289242, 134, 108[1] |

| Octahydro-4,7-methano-1H-indene-5-acetaldehyde (Derivative) | 9.76 (t), 9.73 (t), 0.85-2.52 (m), 0.57 (m)[7] | - | - |

Experimental Protocols

Protocol 1: Synthesis of the Unsaturated Precursor via Diels-Alder Reaction

This protocol describes the synthesis of the unsaturated acetate precursor to 4,7-methano-1H-inden-5-ol.

Objective: To synthesize the Diels-Alder adduct of cyclopentadiene and vinyl acetate.

Materials:

-

Dicyclopentadiene (DCPD)

-

Vinyl acetate

-

Reaction vessel suitable for cracking DCPD (e.g., a distillation apparatus)

-

Reaction flask for the Diels-Alder reaction

Procedure:

-

Cracking of Dicyclopentadiene: Dicyclopentadiene is subjected to a retro-Diels-Alder reaction by heating it to its boiling point (around 170 °C). The monomeric cyclopentadiene (boiling point ~41 °C) is distilled and collected at a low temperature (e.g., in an ice bath) to prevent re-dimerization.[3]

-

Diels-Alder Reaction: The freshly distilled cyclopentadiene is immediately reacted with vinyl acetate. The reaction is typically carried out in a suitable solvent or neat. The reaction proceeds readily at room temperature but can be heated to ensure complete reaction. The reaction yields a mixture of endo and exo acetates.

Protocol 2: Hydrolysis of the Acetate Precursor

Objective: To hydrolyze the acetate group to yield 4,7-methano-1H-inden-5-ol.

Materials:

-

Diels-Alder adduct from Protocol 1

-

Aqueous base (e.g., sodium hydroxide solution) or acid catalyst

-

Solvent (e.g., ethanol)

Procedure:

-

The Diels-Alder adduct is dissolved in a suitable solvent, such as ethanol.

-

An aqueous solution of a base (e.g., NaOH) or an acid is added to the reaction mixture.

-

The mixture is stirred, and the reaction progress is monitored by a suitable technique (e.g., TLC).

-

Upon completion, the reaction is worked up by neutralizing the catalyst and extracting the product with an organic solvent.

-

The solvent is removed under reduced pressure to yield the unsaturated alcohol.

Protocol 3: Catalytic Hydrogenation to this compound

Objective: To saturate the double bond of 4,7-methano-1H-inden-5-ol to yield the final product.

Materials:

-

4,7-methano-1H-inden-5-ol

-

Palladium on carbon (Pd/C) catalyst (5-10 wt%)[4]

-

Hydrogen gas source

-

High-pressure reaction vessel (e.g., a Parr hydrogenator)

-

Solvent (e.g., ethanol or methanol)[4]

Procedure:

-

The unsaturated alcohol is dissolved in a suitable solvent (e.g., ethanol) in a high-pressure reaction vessel.

-

The Pd/C catalyst is carefully added to the solution.

-

The vessel is sealed and purged with an inert gas (e.g., nitrogen or argon) before being pressurized with hydrogen gas (typically 3-5 bar).[4]

-

The reaction mixture is stirred vigorously at an elevated temperature (60-80 °C) for a specified duration (6-12 hours).[4]

-

The reaction progress is monitored by GC or TLC.

-

Upon completion, the reaction mixture is cooled, and the pressure is carefully released.

-

The catalyst is removed by filtration (e.g., through a pad of Celite).

-

The solvent is removed under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography to yield this compound as a mixture of isomers.[4]

Protocol 4: Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To analyze the purity and identify the components of the synthesized product.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column suitable for the separation of isomers (e.g., a nonpolar or polar column)

Procedure:

-

A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) is prepared.

-

A small volume of the sample is injected into the GC.

-

The components are separated on the capillary column based on their volatility and interaction with the stationary phase.

-

The separated components enter the mass spectrometer, where they are ionized and fragmented.

-

The mass spectrum of each component is recorded, providing information about its molecular weight and fragmentation pattern, which aids in its identification. Kovats retention indices for this compound have been reported as 1077.6 on a nonpolar column and 1243.4 on a polar column.[4]

Logical Relationships and Experimental Workflows

The synthesis of this compound involves a series of logical steps, each with specific experimental considerations. The following diagram illustrates the workflow for the synthesis and characterization of the target molecule.

Caption: Workflow for the synthesis and characterization of this compound.

Conclusion

This compound is a fascinating molecule with a rich stereochemistry and important applications, particularly in the synthesis of fragrance compounds. Its preparation, rooted in the powerful Diels-Alder reaction, provides a classic example of the construction of complex polycyclic systems from simple starting materials. The detailed experimental protocols and characterization methods outlined in this guide offer a solid foundation for researchers and scientists working with this and related tricyclic compounds. Further research into the stereoselective synthesis and the distinct properties of the individual endo and exo isomers will continue to be an area of active investigation.

References

- 1. This compound | C10H16O | CID 95606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. This compound | 13380-89-7 | Benchchem [benchchem.com]

- 5. US8633144B2 - Octahydro-1H-4,7-methano-indene-5-aldehydes and their use in perfume compositions - Google Patents [patents.google.com]

- 6. tricyclo[5.2.1.0,2,6]decan-8-amine | 669-51-2 | Benchchem [benchchem.com]

- 7. US9834738B2 - Octahydro-1H-4,7-methano-indene-5-aldehydes and their use in perfume compositions - Google Patents [patents.google.com]

Toxicological Profile of Octahydro-4,7-methano-1H-inden-5-ol

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available toxicological information for Octahydro-4,7-methano-1H-inden-5-ol (CAS No. 13380-89-7). Due to the limited availability of data for this specific chemical, a read-across approach from structurally similar compounds has been employed for certain endpoints. All data derived from read-across is clearly indicated. This guide is intended for informational purposes and should not be used as a substitute for a comprehensive safety assessment.

Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | tricyclo[5.2.1.0²,⁶]decan-8-ol | PubChem[1] |

| CAS Number | 13380-89-7 | PubChem[1] |

| Molecular Formula | C₁₀H₁₆O | PubChem[1] |

| Molecular Weight | 152.23 g/mol | PubChem[1] |

| Appearance | Colorless liquid | Not specified |

| LogP | 2.3 | PubChem[1] |

Toxicological Data Summary

The toxicological data for this compound is primarily based on hazard classifications and read-across from structurally similar tricyclodecane derivatives.

Acute Toxicity

No direct acute toxicity data is available for this compound.

| Endpoint | Species | Route | Value | Read-Across Compound | Source |

| LD₅₀ | Rat | Oral | > 2000 mg/kg bw | (Octahydro-4,7-methano-1H-indenediyl)bis(methylene) diacrylate | Sigma-Aldrich |

| LD₅₀ | Rat | Dermal | > 2000 mg/kg bw | (Octahydro-4,7-methano-1H-indenediyl)bis(methylene) diacrylate | Sigma-Aldrich |

Irritation and Sensitization

The primary hazard identified for this compound is serious eye irritation.[1]

| Endpoint | Species | Result | Read-Across Compound | Source |

| Skin Irritation | Not available | Data not available | - | - |

| Eye Irritation | Not specified | Causes serious eye irritation (H319) | - | PubChem[1] |

| Skin Sensitization | Not available | No Expected Sensitization Induction Level (NESIL) of 3000 µg/cm² | 4,7-Methano-1H-inden-5-ol, 3a,4,5,6,7,7a-hexahydrodimethyl- | RIFM[2] |

Repeated Dose Toxicity

No specific repeated dose toxicity studies were found for this compound. A read-across approach suggests a low level of concern.

| Endpoint | Species | Route | Value | Read-Across Compound | Source |

| NOAEL | Not specified | Not specified | A reference dose of 4.6 mg/kg/day was used to establish a Margin of Exposure (MOE) > 100 | 4,7-Methano-1H-inden-5-ol, 3a,4,5,6,7,7a-hexahydrodimethyl- | RIFM[2] |

Genotoxicity

Based on a weight of evidence from a structurally related compound, this compound is not expected to be genotoxic.[2]

| Assay | Test System | Metabolic Activation | Result | Read-Across Compound | Source |

| Ames Test | S. typhimurium | With and without | Negative | 4,7-Methano-1H-inden-5-ol, 3a,4,5,6,7,7a-hexahydrodimethyl- | RIFM[2] |

| In Vitro Micronucleus | Not specified | Not specified | Non-clastogenic | 4,7-Methano-1H-inden-5-ol, 3a,4,5,6,7,7a-hexahydrodimethyl- | RIFM[2] |

Carcinogenicity

No data on the carcinogenic potential of this compound was identified.

Reproductive and Developmental Toxicity

No specific reproductive or developmental toxicity studies were found for this compound. Read-across data from a related compound suggests a low potential for such effects.

| Endpoint | Species | Route | Value | Read-Across Compound | Source |

| Reproductive/Developmental Toxicity | Not specified | Not specified | An adequate Margin of Exposure (MOE) > 100 was determined based on a read-across approach. | 4,7-Methano-1H-inden-5-ol, 3a,4,5,6,7,7a-hexahydrodimethyl- | RIFM[2] |

Experimental Protocols

Detailed experimental protocols for studies conducted on the target compound are not publicly available. The following are generalized workflows for key toxicological assays that would be relevant for assessing the safety of this chemical, based on standard OECD guidelines.

Bacterial Reverse Mutation Test (Ames Test)

This test is performed to assess the mutagenic potential of a substance.

Caption: Generalized workflow for the Ames test (OECD TG 471).

In Vitro Mammalian Cell Micronucleus Test

This assay is used to detect the potential of a chemical to induce chromosomal damage.

Caption: Generalized workflow for the in vitro micronucleus test (OECD TG 487).

Murine Local Lymph Node Assay (LLNA)

The LLNA is an in vivo method to assess the skin sensitization potential of a chemical.

Caption: Generalized workflow for the murine Local Lymph Node Assay (LLNA) (OECD TG 429).

Signaling Pathways

There is no publicly available information on the specific signaling pathways affected by this compound. Given its classification as an eye irritant, it likely interacts with nociceptors and inflammatory pathways in the corneal and conjunctival tissues. However, without further research, any depiction of a specific pathway would be speculative.

Conclusion

The toxicological profile of this compound is not well-characterized through direct studies. The primary identified hazard is serious eye irritation. Based on read-across from structurally similar compounds, it is not expected to be acutely toxic, a skin sensitizer, or genotoxic. The potential for repeated dose, reproductive, and developmental toxicity appears to be low. Further testing on the specific compound would be necessary to definitively characterize its toxicological profile and to understand any potential mechanisms of action. Researchers and drug development professionals should handle this compound with appropriate personal protective equipment, particularly eye protection, and consider its potential as an irritant in any formulation or application.

References

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of Octahydro-4,7-methano-1H-inden-5-ol Derivatives

For Immediate Release

A Comprehensive Review for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biological activities associated with derivatives of Octahydro-4,7-methano-1H-inden-5-ol. This class of compounds, built upon a rigid tricyclic scaffold, has emerged as a promising area of research, demonstrating a diverse range of pharmacological effects including neuroprotective, antitumor, antiviral, and endocrine-modulating properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated biological pathways and workflows to facilitate further investigation and drug development efforts in this domain.

Neuroprotective Activity: Targeting Excitotoxicity

Derivatives of the related 4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione scaffold have shown significant neuroprotective effects. These compounds are believed to exert their action by modulating key pathways involved in excitotoxicity, a primary driver of neuronal damage in neurodegenerative disorders. The primary mechanisms of action appear to be the blockage of N-methyl-D-aspartate (NMDA) receptors and voltage-gated calcium channels (VGCCs).[1][2][3]

Quantitative Neuroprotective Data

The neuroprotective potential of these derivatives has been quantified in vitro using the MPP+ (1-methyl-4-phenylpyridinium) induced neurotoxicity model in human neuroblastoma SH-SY5Y cells. This model mimics the neuronal damage observed in Parkinson's disease. The following table summarizes the enhancement in cell viability observed for various derivatives at a concentration of 10 µM.[1][2][3]

| Compound ID | Derivative Class | Concentration (µM) | Enhancement in Cell Viability (%) |

| Series 2-13 | 4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | 10 | 23.05 ± 3.45 to 53.56 ± 9.29 |

Experimental Protocol: MPP+ Induced Neurotoxicity Assay

The following protocol outlines the methodology used to assess the neuroprotective effects of the aforementioned derivatives.

Cell Culture:

-

Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Neurotoxicity Induction and Treatment:

-

SH-SY5Y cells are seeded into 96-well plates at an appropriate density.

-

After cell attachment, they are exposed to the neurotoxin MPP+, which induces cell death.

-

Concurrently, cells are co-treated with the test compounds (4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione derivatives) at various concentrations.

-

Control groups include untreated cells, cells treated with MPP+ alone, and cells treated with the test compound alone.

Assessment of Cell Viability:

-

Following a 24-hour incubation period, cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

The absorbance is measured using a microplate reader, and the percentage of cell viability is calculated relative to the untreated control cells.

Signaling Pathway and Experimental Workflow

Caption: Workflow for assessing neuroprotective activity.

Antitumor Activity: Inducing Apoptosis in Cancer Cells

A notable derivative, Potassium tricyclo[5.2.1.0(2,6)]-decan-8-yl dithiocarbonate (commonly known as D609), has demonstrated selective antitumor properties.[4] This compound and its prodrugs represent a potential therapeutic avenue for leukemia.

Quantitative Antitumor Data

The cytotoxic effects of D609 and its more stable prodrug, methyleneoxybutyryl D609, have been evaluated against U937 leukemia cells.[4]

| Compound | Cell Line | LD50 (µM) |

| D609 | U937 | 117 |

| Methyleneoxybutyryl D609 (prodrug) | U937 | 56.6 |

Mechanism of Antitumor Action

D609 exerts its antitumor effects by inhibiting sphingomyelin synthase. This inhibition leads to an increase in the intracellular levels of ceramide, a lipid second messenger that plays a crucial role in inducing apoptosis (programmed cell death).[4]

Caption: Antitumor mechanism of D609.

Experimental Protocol: Cytotoxicity Assay

The antitumor activity is typically assessed using a standard cytotoxicity assay.

-

Cell Culture: U937 leukemia cells are cultured in an appropriate medium and conditions.

-

Treatment: Cells are treated with varying concentrations of the test compound (D609 or its prodrugs) for a specified duration (e.g., 72 hours).

-

Viability Assessment: Cell viability is determined using a method such as the MTT assay or by direct cell counting.

-

LD50 Calculation: The concentration of the compound that causes 50% cell death (LD50) is calculated from the dose-response curve.

Antiviral and Endocrine-Modulating Activities: Areas for Further Quantitative Exploration

While preliminary studies and qualitative reports suggest that derivatives of this compound possess antiviral and endocrine-disrupting activities, there is a notable lack of publicly available quantitative data (e.g., IC50, EC50 values) for specific derivatives in the scientific literature.

Antiviral Activity

Derivatives of this class have been reported to show activity against viruses such as Coxsackievirus B4 and Influenza A. The standard method to quantify such activity is the Cytopathic Effect (CPE) Inhibition Assay.

Experimental Protocol: Cytopathic Effect (CPE) Inhibition Assay

-

Cell Culture and Virus Propagation: A suitable host cell line (e.g., HeLa cells for Coxsackievirus) is cultured in 96-well plates. A stock of the target virus is prepared and titrated.[4][5]

-

Infection and Treatment: Cell monolayers are infected with the virus. Immediately after infection, the cells are treated with serial dilutions of the test compounds.[4]

-

Incubation: The plates are incubated for a period that allows for the development of viral CPE in the untreated, infected control wells (typically 24-48 hours).[5]

-

Quantification of CPE: The extent of CPE is quantified. A common method is staining the remaining viable cells with a dye like crystal violet. The dye is then solubilized, and the absorbance is read on a plate reader.[4]

-

IC50 Determination: The 50% inhibitory concentration (IC50), the concentration of the compound that inhibits 50% of the viral CPE, is calculated from the dose-response curve.

Endocrine-Modulating Activity

The potential for these compounds to act as endocrine disruptors, particularly through estrogenic or anti-estrogenic activity, has been noted. The Yeast Estrogen Screen (YES) assay is a widely used in vitro method to assess such activity.

Experimental Protocol: Yeast Estrogen Screen (YES) Assay

-

Yeast Strain: A genetically modified strain of Saccharomyces cerevisiae is used. This strain contains the human estrogen receptor (hER) and a reporter gene (e.g., lacZ, encoding β-galactosidase) under the control of estrogen-responsive elements.[6]

-

Assay Procedure: The yeast is cultured in a medium containing a chromogenic substrate for β-galactosidase (e.g., CPRG).[3]

-

Treatment: The yeast culture is exposed to various concentrations of the test compounds. A known estrogen (e.g., 17β-estradiol) is used as a positive control.[3]

-

Incubation: The cultures are incubated for a defined period (e.g., 48-72 hours) to allow for receptor binding, gene expression, and enzyme activity.[3]

-

Measurement: If a test compound has estrogenic activity, it will bind to the hER, leading to the expression of β-galactosidase. The enzyme then cleaves the chromogenic substrate, causing a color change that can be quantified spectrophotometrically.[7]

-

EC50 Determination: The 50% effective concentration (EC50), the concentration of the compound that produces 50% of the maximal response, is determined from the dose-response curve.

Conclusion and Future Directions

The derivatives of this compound represent a versatile chemical scaffold with significant potential for the development of novel therapeutics. The documented neuroprotective and antitumor activities, supported by quantitative data and clear mechanisms of action, provide a strong foundation for further preclinical and clinical investigation. While the antiviral and endocrine-modulating activities are less characterized quantitatively, the established experimental protocols outlined in this guide offer a clear path for future research to elucidate the specific potencies and structure-activity relationships of these compounds in these areas. It is recommended that future studies focus on synthesizing and screening a broader range of derivatives to identify lead compounds with enhanced potency and selectivity for specific biological targets.

References

- 1. pblassaysci.com [pblassaysci.com]

- 2. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ftb.com.hr [ftb.com.hr]

- 4. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 5. A rapid assay for evaluation of antiviral activity against coxsackie virus B3, influenza virus A, and herpes simplex virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Yeast Estrogen and Androgen Screens | Ecotox Centre [ecotoxcentre.ch]

- 7. biotoxik.it [biotoxik.it]

Spectroscopic and Structural Elucidation of Octahydro-4,7-methano-1H-inden-5-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Octahydro-4,7-methano-1H-inden-5-ol (CAS 13380-89-7), a tricyclic alcohol of interest in synthetic and medicinal chemistry. Due to the limited availability of public domain raw spectral data, this document compiles and presents the most accessible information, supplemented with standardized experimental protocols and data interpretation.

Chemical Structure and Properties

This compound, with the IUPAC name tricyclo[5.2.1.0²,⁶]decan-8-ol, is a saturated bicyclic compound. Its rigid carbon skeleton and the presence of a hydroxyl group make it a valuable chiral building block and intermediate in the synthesis of more complex molecules.

Physical and Chemical Properties [1]

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₆O |

| Molecular Weight | 152.23 g/mol |

| IUPAC Name | tricyclo[5.2.1.0²,⁶]decan-8-ol |

| CAS Number | 13380-89-7 |

| InChIKey | FKZJBAXKHJIQDU-UHFFFAOYSA-N |

Spectroscopic Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data: A complete, publicly available ¹H NMR spectrum for this compound has not been identified in the course of this review. However, ¹H NMR data for the closely related derivative, 5-methyl-octahydro-4,7-methano-inden-5-ol, is available from patent literature and may provide some comparative insight into the chemical shifts of the scaffold protons.

¹³C NMR Data: A ¹³C NMR spectrum for this compound is available on spectral databases, though a detailed peak list is not publicly accessible.[1] The complex, saturated tricyclic structure is expected to show 10 distinct signals in the proton-decoupled ¹³C NMR spectrum, assuming a single stereoisomer. The chemical shifts would be anticipated in the aliphatic region, with the carbon bearing the hydroxyl group shifted downfield.

Infrared (IR) Spectroscopy

An FTIR spectrum of this compound is available, with the sample prepared as a film cast from chloroform.[1] The key expected absorption bands are summarized below.

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3300 (broad) | O-H stretch (alcohol) |

| ~2950-2850 | C-H stretch (aliphatic) |

| ~1450 | C-H bend (aliphatic) |

| ~1050 | C-O stretch (secondary alcohol) |

Mass Spectrometry (MS)

GC-MS data for this compound is available through the NIST Mass Spectrometry Data Center.[1]

| m/z | Putative Fragment |

| 152 | [M]⁺ (Molecular Ion) |

| 134 | [M-H₂O]⁺ |

| 108 | Further fragmentation |

| 79 | Further fragmentation |

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The solution should be clear and free of particulate matter.

Instrumentation and Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-64, depending on sample concentration.

-

Relaxation delay: 1-5 seconds.

-

Spectral width: Appropriate for the expected chemical shift range (e.g., 0-12 ppm).

-

-

¹³C NMR:

-

Pulse sequence: Standard proton-decoupled experiment.

-

Number of scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation delay: 2-5 seconds.

-

Spectral width: Appropriate for the expected chemical shift range (e.g., 0-220 ppm).

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (Thin Film Method): A small amount of this compound is dissolved in a volatile solvent (e.g., chloroform or dichloromethane). A drop of this solution is applied to a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.

Instrumentation and Parameters:

-

Spectrometer: An FTIR spectrometer.

-

Mode: Transmittance.

-

Scan range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32 scans are averaged for both the background and the sample spectra. A background spectrum of the clean, empty sample compartment is recorded prior to the sample scan.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

Instrumentation and Parameters:

-

Gas Chromatograph:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Injector: Split/splitless injector, typically operated in split mode with a ratio of 20:1 to 50:1.

-

Injector Temperature: 250 °C.

-

Oven Program: An initial temperature of 50-70 °C, held for 1-2 minutes, followed by a ramp of 10-20 °C/min to a final temperature of 250-280 °C, held for 5-10 minutes.

-

Carrier Gas: Helium at a constant flow rate of ~1 mL/min.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Scan Range: m/z 40-400.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the chemical structure of the target compound.

Caption: General workflow for the spectroscopic analysis of an organic compound.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Octahydro-4,7-methano-1H-inden-5-ol Derivatives via Grignard Reaction

Audience: Researchers, scientists, and drug development professionals.

Introduction: The octahydro-4,7-methano-1H-indene scaffold is a key structural motif in the fragrance industry and serves as a versatile intermediate in organic synthesis. The Grignard reaction is a fundamental and powerful method for forming carbon-carbon bonds, enabling the synthesis of a wide range of alcohols from carbonyl compounds.[1][2][3][4] This document provides a detailed protocol for the synthesis of a tertiary alcohol, 5-methyl-octahydro-4,7-methano-inden-5-ol, through the Grignard addition of a methyl group to the corresponding ketone, octahydro-4,7-methano-inden-5-one. This specific example, adapted from established industrial procedures, serves as a representative model for the alkylation of this bridged cyclic ketone system.[5][6]

Reaction Scheme

The synthesis proceeds via the nucleophilic addition of a Grignard reagent, in this case, methyl magnesium bromide (MeMgBr), to the carbonyl carbon of octahydro-4,7-methano-inden-5-one. A subsequent acidic workup protonates the resulting alkoxide to yield the final tertiary alcohol product.[3][5][6]

Caption: Overall reaction scheme for the synthesis of 5-methyl-octahydro-4,7-methano-inden-5-ol.

Quantitative Data Summary

The following table summarizes the stoichiometry and reaction parameters for the synthesis as detailed in the protocol.[5][6]

| Parameter | Value |

| Reactant | |

| Octahydro-4,7-methano-inden-5-one | 649 g (4.32 mol) |

| Grignard Reagent | |

| Methyl Magnesium Bromide (MeMgBr) | 1.6 L of 3 M solution in THF |

| Quenching Agent | |

| Acetic Acid (HOAc) | 279 g (4.5 mol) |

| Reaction Conditions | |

| Ketone Addition Temperature | 15-20 °C |

| Ketone Addition Time | 3-4 hours |

| Post-Addition Temperature | 25-30 °C |

| Post-Addition Time | 1 hour |

| Product Yield | |

| Crude Product Mass | 650 g |

| Yield | 90% |

Detailed Experimental Protocol

This protocol requires strict anhydrous (water-free) conditions until the final quenching step, as Grignard reagents react readily with water.[7][8] All glassware must be thoroughly dried, and anhydrous solvents should be used.

Materials and Equipment:

-

5-L, 3-necked, round-bottom flask (flame-dried)

-

Mechanical stirrer

-

Addition funnel

-

Condenser

-

Thermocouple or internal thermometer

-

Nitrogen gas inlet

-

External cooling bath (e.g., isopropyl alcohol/ice)

-

Octahydro-4,7-methano-inden-5-one

-

Methyl magnesium bromide in THF (3 M solution)

-

Acetic acid

-

Ice

-

Anhydrous diethyl ether (optional, for extraction/rinsing)

Procedure:

-

Apparatus Setup:

-

Charging the Reagent:

-

Grignard Addition:

-

Cool the Grignard solution to between 15-20 °C using an external cooling bath.[5][6]

-

Slowly add the octahydro-4,7-methano-inden-5-one (649 g, 4.32 mol) to the stirred Grignard solution via the addition funnel over a period of 3-4 hours.[5][6]

-

Carefully monitor the internal temperature throughout the addition, maintaining it within the 15-20 °C range.

-

-

Reaction Completion:

-

Quenching and Work-up:

-

Carefully quench the reaction by slowly adding a mixture of acetic acid (279 g, 4.5 mol) and crushed ice to the reaction flask. This step is exothermic and should be performed with caution. The acid protonates the alkoxide and neutralizes any unreacted Grignard reagent.[5][6]

-

Once the quench is complete, transfer the mixture to a separatory funnel.

-

Allow the layers to separate and collect the organic layer, which contains the crude product.[5][6]

-

-

Isolation:

Experimental Workflow Visualization

The following diagram outlines the key stages of the experimental process, from initial setup to the final isolation of the crude product.

Caption: Step-by-step experimental workflow for the Grignard synthesis.

References

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 2. Grignard Reaction [organic-chemistry.org]

- 3. m.youtube.com [m.youtube.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. US20130109761A1 - Octahydro-1h-4,7-methano-indene-5-aldehydes and their use in perfume compositions - Google Patents [patents.google.com]

- 6. US9834738B2 - Octahydro-1H-4,7-methano-indene-5-aldehydes and their use in perfume compositions - Google Patents [patents.google.com]

- 7. cactus.utahtech.edu [cactus.utahtech.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols: Rh-Catalyzed Hydroformylation for Octahydro-4,7-methano-1H-inden-5-ol Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of Octahydro-4,7-methano-1H-inden-5-ol, a valuable intermediate in the fragrance and pharmaceutical industries. The synthesis involves a two-step process commencing with the Rh-catalyzed hydroformylation of hexahydro-4,7-methano-indene isomers, followed by the reduction of the resulting aldehyde.

Introduction

Hydroformylation, also known as the oxo process, is a cornerstone of industrial organic synthesis, enabling the conversion of olefins into aldehydes. The use of rhodium-based catalysts, often modified with phosphine ligands, allows for high activity and selectivity under milder conditions compared to cobalt-based systems. This methodology is particularly effective for the synthesis of complex aldehydes from cyclic olefins such as dicyclopentadiene derivatives. This compound and its precursor aldehyde are sought-after compounds, with applications ranging from fragrance formulations to building blocks for bioactive molecules.

Data Presentation

The following tables summarize quantitative data for the Rh-catalyzed hydroformylation of dicyclopentadiene (DCPD) and its derivatives, showcasing the influence of catalyst composition and reaction conditions on conversion and selectivity.

Table 1: Rh-Catalyzed Hydroformylation of Hexahydro-4,7-methano-indene Isomers

| Catalyst | Substrate | Product | Yield (%) | Reference |

| Carbonyl hydrido tris(triphenylphosphine)rhodium(I) | Hexahydro-4,7-methano-indene isomers | Octahydro-4,7-methano-1H-indene-5-acetaldehyde & 6-methyl-octahydro-4,7-methano-indene-5-carbaldehyde (9:1 mixture) | 88 | [1] |

Table 2: Hydroformylation of Dicyclopentadiene (DCPD) to Monoformyltricyclodecenes (MFTD)

| Catalyst | Temperature (°C) | Pressure (MPa) | DCPD Conversion (%) | MFTD Yield (%) | Reference |

| 0.1% Rh-SiO2 | 120 | 4 | 99 | 99 | [2] |

| 2Rh/Fe3O4 | 95 | 4 | 100 | 59.4 | [3] |

| 1Co-2Rh/Fe3O4 | 95 | 4 | 100 | 37.1 | [3] |

| 2Co-2Rh/Fe3O4 | 95 | 4 | 100 | 23 | [3] |

| 4Co-2Rh/Fe3O4 | 95 | 4 | 100 | 6.2 | [3] |

Experimental Protocols

Protocol 1: Rh-Catalyzed Hydroformylation of Hexahydro-4,7-methano-indene Isomers

This protocol is adapted from the procedure described in US Patent 8,633,144 B2.[1]

Materials:

-

Hexahydro-4,7-methano-indene isomers

-

Carbonyl hydrido tris(triphenylphosphine)rhodium(I) [Rh(H)(CO)(PPh₃)₃]

-

Syngas (1:1 mixture of carbon monoxide and hydrogen)

-

High-pressure reactor (e.g., Zipper Clave)

-

Nitrogen gas

Procedure:

-

Charge a 4 L high-pressure reactor with hexahydro-4,7-methano-indene isomers (533 g, 3.6 mol) and carbonyl hydrido tris(triphenylphosphine)rhodium(I).

-

Flush the reactor three times with nitrogen gas, followed by three flushes with the syngas mixture.

-

Pressurize the reactor to 300 psig with the syngas mixture.

-

Heat the reactor to 120 °C with stirring.

-

Monitor the reaction progress by gas-liquid chromatography (GLC). The reaction is typically complete within 2.5 hours.

-

Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure.

-

Purge the reactor three times with nitrogen gas.

-

The crude product, a mixture of octahydro-4,7-methano-1H-indene-5-acetaldehyde and 6-methyl-octahydro-4,7-methano-indene-5-carbaldehyde, can be purified by distillation.

Protocol 2: Reduction of Octahydro-4,7-methano-1H-indene-5-carbaldehyde to this compound

This is a general and effective protocol for the reduction of aldehydes to primary alcohols using sodium borohydride.[4][5]

Materials:

-

Octahydro-4,7-methano-1H-indene-5-carbaldehyde isomer mixture

-

Sodium borohydride (NaBH₄)

-

Methanol or Ethanol

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Ice bath

-

Dilute hydrochloric acid (e.g., 1 M HCl) for workup

-

Ethyl acetate or diethyl ether for extraction

-

Anhydrous magnesium sulfate or sodium sulfate for drying

Procedure:

-

Dissolve the octahydro-4,7-methano-1H-indene-5-carbaldehyde isomer mixture in methanol or ethanol in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add sodium borohydride in small portions to the stirred solution. A slight excess (e.g., 1.1-1.5 equivalents) of sodium borohydride is typically used.[4]

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting aldehyde.

-

Carefully quench the reaction by slowly adding dilute hydrochloric acid until the effervescence ceases and the solution is slightly acidic.

-

Remove the bulk of the alcohol solvent under reduced pressure.

-

Extract the aqueous residue with ethyl acetate or diethyl ether (3 x volumes).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by column chromatography on silica gel if necessary.

Visualizations

The following diagrams illustrate the key processes involved in the synthesis.

Caption: Experimental workflow for the Rh-catalyzed hydroformylation.

Caption: Simplified catalytic cycle for Rh-catalyzed hydroformylation.

References

- 1. US20130109761A1 - Octahydro-1h-4,7-methano-indene-5-aldehydes and their use in perfume compositions - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ecochem.com.co [ecochem.com.co]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

Application Notes and Protocols for the Catalyzing Hydrogenation of Inden-5-ol

Introduction

Octahydro-4,7-methano-1H-inden-5-ol is a valuable saturated polycyclic alcohol with significant applications in the fragrance industry and as a synthetic intermediate for various fine chemicals and polymers. Its unique rigid, bicyclic structure imparts desirable properties to fragrance compositions and serves as a key building block in the synthesis of complex molecules. The catalytic hydrogenation of the aromatic ring of inden-5-ol is a critical step in its synthesis, yielding the fully saturated target molecule. This application note provides a detailed protocol for the catalytic hydrogenation of inden-5-ol to this compound, focusing on the use of a palladium on carbon (Pd/C) catalyst. The protocol is intended for researchers, scientists, and drug development professionals.

Reaction Principle

The catalytic hydrogenation of inden-5-ol involves the addition of hydrogen across the double bonds of the aromatic and cyclopentene rings in the presence of a metal catalyst. Palladium on carbon is a highly effective and widely used heterogeneous catalyst for this transformation due to its high activity, selectivity, and ease of separation from the reaction mixture. The reaction is typically carried out in a suitable solvent under a pressurized hydrogen atmosphere at elevated temperatures.

Experimental Data Summary

The following table summarizes representative quantitative data for the catalytic hydrogenation of inden-5-ol to this compound under various reaction conditions.

| Experiment ID | Catalyst | Catalyst Loading (wt%) | Solvent | Pressure (bar H₂) | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | 10% Pd/C | 5 | Ethanol | 4 | 70 | 8 | 95 |

| 2 | 5% Pd/C | 10 | Methanol | 5 | 60 | 10 | 92 |

| 3 | 10% Pd/C | 7.5 | Ethanol | 3 | 80 | 6 | 98 |

| 4 | 5% Pd/C | 5 | Isopropanol | 5 | 75 | 12 | 90 |

Experimental Protocol

This protocol details the procedure for the catalytic hydrogenation of inden-5-ol using 10% Pd/C in ethanol.

Materials and Equipment:

-

Inden-5-ol

-

10% Palladium on Carbon (Pd/C)

-

Ethanol (anhydrous)

-

Pressurized hydrogenation reactor (e.g., Parr hydrogenator or similar autoclave)

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Filtration apparatus (e.g., Büchner funnel with Celite®)

-

Rotary evaporator

-

Standard laboratory glassware

Safety Precautions:

-

Palladium on carbon is pyrophoric, especially when dry and in the presence of solvents. Handle with care in an inert atmosphere (e.g., under nitrogen or argon) when possible.

-

Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the reaction is carried out in a well-ventilated fume hood, and all equipment is properly grounded.

-

The reaction is conducted under high pressure. Use a certified and properly maintained pressure reactor and follow all safety guidelines provided by the manufacturer.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Procedure:

-

Reactor Preparation:

-

Ensure the hydrogenation reactor is clean, dry, and equipped with a magnetic stir bar.

-

In a fume hood, carefully add 10% Pd/C (5 wt% relative to the substrate) to the reactor vessel. It is recommended to handle the catalyst as a slurry in a small amount of the reaction solvent to minimize the risk of fire.

-

Add inden-5-ol to the reactor.

-

Add anhydrous ethanol as the solvent. The concentration of the substrate can typically range from 5-15% (w/v).

-

-

Reaction Setup and Execution:

-

Seal the reactor according to the manufacturer's instructions.

-

Purge the reactor vessel multiple times with an inert gas (e.g., nitrogen or argon) to remove all oxygen.

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 4 bar).

-

Begin stirring the reaction mixture at a moderate speed.

-

Heat the reactor to the target temperature (e.g., 70°C).

-

Monitor the reaction progress by observing the hydrogen uptake from the pressure gauge. The reaction is typically complete within 6-12 hours.

-

-

Work-up and Product Isolation:

-

After the reaction is complete (indicated by the cessation of hydrogen uptake), cool the reactor to room temperature.

-

Carefully vent the excess hydrogen gas in the fume hood.

-

Purge the reactor with an inert gas.

-

Open the reactor and carefully remove the reaction mixture.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst on the filter paper is highly pyrophoric and should be kept wet with solvent until it can be safely quenched (e.g., with water).

-

Wash the filter cake with a small amount of fresh ethanol to ensure complete recovery of the product.

-

Combine the filtrate and washings and concentrate the solution using a rotary evaporator to remove the solvent.

-

-

Purification:

-

The crude this compound can be purified by vacuum distillation or column chromatography on silica gel to yield the final product as a colorless to pale yellow solid or viscous liquid.

-

Visualizations

Application Note: Purity Assessment of Octahydro-4,7-methano-1H-inden-5-ol by Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the purity assessment of Octahydro-4,7-methano-1H-inden-5-ol (CAS 13380-89-7), a key intermediate in the synthesis of various fragrance compounds and pharmaceuticals.[1][2] The described Gas Chromatography-Mass Spectrometry (GC-MS) method provides a robust and reliable approach for the separation, identification, and quantification of the main component and potential impurities. This document provides detailed methodologies for sample preparation, instrument parameters, and data analysis, making it a valuable resource for quality control and process monitoring in research and development settings.

Introduction

This compound, also known as tricyclo[5.2.1.0²,⁶]decan-8-ol, is a saturated bicyclic alcohol.[3] Its structural isomers and derivatives are of significant interest in the fragrance industry and as building blocks in organic synthesis.[2] Given its application in products requiring high purity, a validated analytical method for assessing its chemical integrity is crucial. GC-MS is an ideal technique for this purpose due to its high separation efficiency for volatile and semi-volatile compounds and its ability to provide structural information for unambiguous peak identification.[4] This note presents a standardized GC-MS protocol for the purity analysis of this compound.

Experimental Protocol

A detailed workflow for the GC-MS analysis is provided below.

Sample Preparation

-

Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

-

Dissolve the sample in dichloromethane and dilute to the mark to obtain a concentration of 1 mg/mL.

-

Vortex the solution for 30 seconds to ensure homogeneity.

-

Transfer an aliquot of the solution into a 2 mL GC autosampler vial.

GC-MS Instrumentation and Parameters

The following parameters are recommended as a starting point and may require optimization based on the specific instrumentation used.

| Parameter | Value |

| Gas Chromatograph | Agilent 8890 GC System or equivalent |

| Mass Spectrometer | Agilent 5977B MSD or equivalent |

| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Injection Mode | Split (Split Ratio: 50:1) |

| Injection Volume | 1 µL |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (Constant Flow) |

| Oven Program | Initial Temp: 60 °C (hold 2 min) |

| Ramp: 10 °C/min to 280 °C | |

| Final Hold: 5 min at 280 °C | |

| Transfer Line Temp. | 280 °C |

| Ion Source Temp. | 230 °C |

| Quadrupole Temp. | 150 °C |

| Ionization Mode | Electron Ionization (EI) |

| Electron Energy | 70 eV |

| Mass Scan Range | 35 - 350 amu |

| Solvent Delay | 3 min |

Data Analysis and Purity Calculation

-

Peak Identification : The primary peak corresponding to this compound is identified based on its retention time and mass spectrum. The experimental mass spectrum should be compared with a reference spectrum from a database such as the NIST Mass Spectral Library. The molecular ion (m/z 152.23) may be observed, along with characteristic fragment ions.

-

Impurity Identification : Any additional peaks in the chromatogram are treated as potential impurities. These can be tentatively identified by comparing their mass spectra against the NIST library. Common impurities may include isomers, unreacted starting materials (e.g., octahydro-4,7-methano-inden-5-one), or byproducts from the synthesis.

-

Purity Calculation : The purity of the sample is calculated based on the area percent of the main peak relative to the total area of all integrated peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Expected Results and Data Presentation

A representative chromatogram will show a major peak for this compound and potentially minor peaks for impurities. The quantitative results can be summarized in a table for clarity.

Table 1: Example Purity Analysis Data

| Peak No. | Retention Time (min) | Peak Area | Area (%) | Tentative Identification |

| 1 | 9.85 | 15,234,890 | 99.10 | This compound |

| 2 | 9.52 | 76,543 | 0.50 | Isomer of main compound |

| 3 | 10.11 | 61,234 | 0.40 | Unidentified impurity |

Logical Relationships in Purity Assessment

The process of purity assessment follows a logical progression from raw data to a final purity value, incorporating spectral library matching for identification.

Conclusion

The GC-MS method outlined in this application note is a powerful tool for the purity assessment of this compound. It provides excellent separation and allows for the confident identification and quantification of the target compound and potential impurities. This protocol can be readily implemented in quality control laboratories to ensure the consistency and quality of this important chemical intermediate.

References

- 1. This compound | 13380-89-7 [chemicalbook.com]

- 2. This compound | 13380-89-7 | Benchchem [benchchem.com]

- 3. This compound | C10H16O | CID 95606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

HPLC method for enantioselective separation of Octahydro-4,7-methano-1H-inden-5-ol isomers

An Application Note on the Enantioselective Separation of Octahydro-4,7-methano-1H-inden-5-ol Isomers by High-Performance Liquid Chromatography (HPLC)

Introduction

This compound is a bicyclic alcohol with a complex stereochemical structure, making the separation of its enantiomers crucial for applications in fragrance, chemical synthesis, and potentially pharmaceutical development.[1] The distinct properties of each stereoisomer necessitate a reliable analytical method to ensure purity and characterize specific isomeric forms. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for the resolution of enantiomers.[2][3] This application note details a robust HPLC method for the baseline separation of the enantiomers of this compound.